molecular formula C10H7Cl2NO2 B2759901 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 441801-00-9

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2759901
CAS No.: 441801-00-9
M. Wt: 244.07
InChI Key: WPRCUFHYPTYFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 3, and a carboxylic acid group at position 2 on the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid, as an indole derivative, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and have been used for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The compound’s interaction with its targets can result in changes at the molecular and cellular level, affecting various biological processes.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects would depend on the specific targets it interacts with.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Indole derivatives have been associated with various biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methylindole followed by carboxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and carboxylation reagents like carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Scientific Research Applications

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylindole: Similar in structure but lacks the carboxylic acid group.

    4,6-Dichloroindole: Lacks both the methyl and carboxylic acid groups.

    3-Methylindole-2-carboxylic acid: Lacks the chlorine atoms.

Uniqueness

4,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid is unique due to the combination of chlorine atoms, a methyl group, and a carboxylic acid group on the indole ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRCUFHYPTYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441801-00-9
Record name 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.